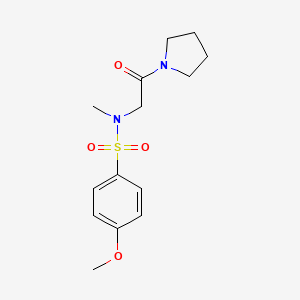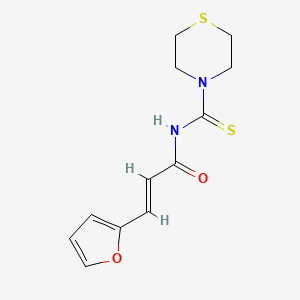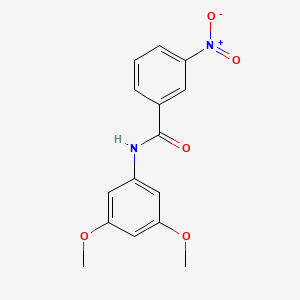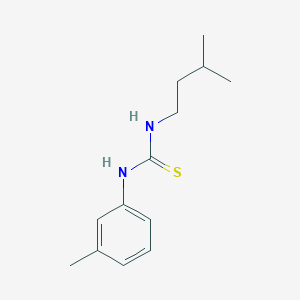![molecular formula C11H12N4O5 B5703700 {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. Inhibition of DHODH leads to a decrease in pyrimidine synthesis, which can result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol has antiproliferative and cytotoxic effects on cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol has been studied for its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol in laboratory experiments is its specificity for DHODH. This allows for targeted inhibition of pyrimidine synthesis and can be useful in studying the role of DHODH in cell proliferation and apoptosis. However, one limitation is the potential for off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol in scientific research. One direction is the development of more potent and selective DHODH inhibitors for use in cancer therapy. Another direction is the study of the effects of DHODH inhibition on immune cell function and its potential use in the treatment of autoimmune diseases. Additionally, the use of {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol in combination with other chemotherapeutic agents could be explored for its potential synergistic effects.
Synthesemethoden
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol is synthesized using a multi-step process. The first step involves the reaction of 3-methoxyphenol with sodium hydride in dimethylformamide to produce 3-methoxyphenol sodium salt. The second step involves the reaction of the sodium salt with 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of copper (I) iodide and potassium carbonate to produce 3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol. The final step involves the reduction of 3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol using sodium borohydride to produce {3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol.
Wissenschaftliche Forschungsanwendungen
{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Eigenschaften
IUPAC Name |
[3-methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c1-14-11(12-10(13-14)15(17)18)20-8-4-3-7(6-16)5-9(8)19-2/h3-5,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQCQMUILUBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=C(C=C(C=C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)


